1-甲基哌嗪-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- New carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized through reactions involving 1-methylpiperazine. These compounds are key intermediates in synthesizing antileukemic agents like imatinib (Koroleva et al., 2011).

Molecular Structure Analysis

- Multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids exhibit robust hydrogen-bond interactions. These interactions drive the crystals to form diverse three-dimensional supramolecular architectures (Yang Yu et al., 2015).

Chemical Reactions and Properties

- 1-Methylpiperazine is used to create crystalline structures with aromatic acids. Classical hydrogen bonds N-H⋯O and O-H⋯O are prominent in these structures, contributing to the construction of complex 3D architectures (Yang Yu et al., 2015).

Physical Properties Analysis

- The crystal structures of salts involving 1-methylpiperazine are monoclinic systems. The lattice parameters and space groups for different salts have been detailed, indicating the solid-state behavior of these compounds (Yang Yu et al., 2015).

Chemical Properties Analysis

- The hydrogen-bonding interactions in compounds involving 1-methylpiperazine are key to their chemical properties. These interactions contribute to the formation of 3D net supramolecular architectures and enhance crystal structures (Yang Yu et al., 2015).

科学研究应用

-

Synthesis of Piperazine Derivatives

- Field : Organic Chemistry

- Application : 1-Methylpiperazine is used in the synthesis of piperazine derivatives, which have a wide range of biological and pharmaceutical activity .

- Method : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Results : The synthesis of these derivatives has been reported in numerous methods, and this microreview focuses on the literature of 2015–2020 .

-

Formation of Multi-component Hydrogen-bonding Salts

- Field : Crystallography

- Application : 1-Methylpiperazine is used to crystallize with 2,4-dihydroxybenzoic acid and 1,8-naphthalene acid, affording two multi-component hydrogen-bonding salts .

- Method : The formation of these salts involves robust hydrogen-bond interactions between 1-methylpiperazine and aromatic acid .

- Results : These compounds afford diverse 3D net supramolecular architectures .

-

Pharmaceutical Intermediate

- Field : Pharmaceutical Chemistry

- Application : 1-Methylpiperazine is used as an intermediate in the synthesis of diphenoxy-substituted adamantanes derivative Ia .

- Method : The specific method of synthesis is not provided in the source .

- Results : The derivative Ia exhibits significant pharmacological activity against T. brucei, the causative agent of sleeping sickness .

-

Carbon Capture and Storage

-

Synthesis of Chiral Piperazines

- Field : Organic Chemistry

- Application : 1-Methylpiperazine is used in the synthesis of 2-substituted chiral piperazines .

- Method : The synthesis involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

- Results : The synthesis of these chiral piperazines has been reported, but the specific results or outcomes are not provided in the source .

-

Formation of Diverse 3D Net Supramolecular Architectures

- Field : Crystallography

- Application : 1-Methylpiperazine crystallizes with aromatic acids to form diverse 3D net supramolecular architectures .

- Method : The formation of these architectures involves strong hydrogen-bond interactions driving crystal growth .

- Results : The specific results or outcomes are not provided in the source .

安全和危害

1-Methylpiperazine can cause corrosive injuries to both the skin and respiratory tract. It is harmful by inhalation and skin absorption . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has several hazard statements including flammable liquid and vapor, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and harmful if swallowed, in contact with skin or if inhaled .

未来方向

1-Methylpiperazine and its derivatives have wide applications in the pharmaceutical industry, corrosion inhibition in industrial settings, and as a mimic template in the preparation of molecularly imprinted microspheres . The recent methods for the synthesis of piperazine derivatives, published in 2015–2020, provide a promising future direction .

属性

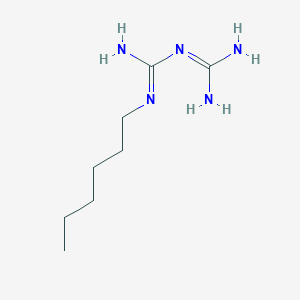

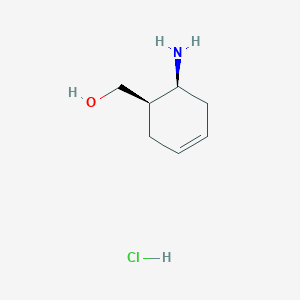

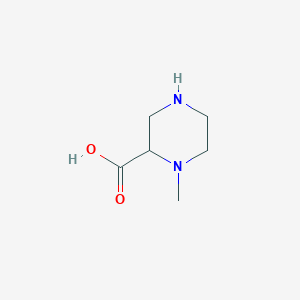

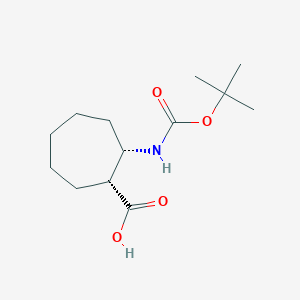

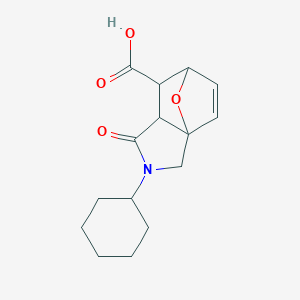

IUPAC Name |

1-methylpiperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOAGJXNPXLMGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627352 |

Source

|

| Record name | 1-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpiperazine-2-carboxylic acid | |

CAS RN |

1246609-06-2 |

Source

|

| Record name | 1-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)